Acrylamide-1-13C

Catalog No.
S814081
CAS No.
287399-24-0
M.F
C3H5NO
M. Wt
72.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylamide-1-13C

CAS Number

287399-24-0

Product Name

Acrylamide-1-13C

IUPAC Name

(113C)prop-2-enamide

Molecular Formula

C3H5NO

Molecular Weight

72.07 g/mol

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1

InChI Key

HRPVXLWXLXDGHG-LBPDFUHNSA-N

SMILES

C=CC(=O)N

Canonical SMILES

C=CC(=O)N

Isomeric SMILES

C=C[13C](=O)N
  • Metabolic Tracking

    Acrylamide is a known neurotoxin and potential carcinogen found in certain foods like fried potatoes and coffee []. Acrylamide-1-13C can be used in studies to track the metabolism of acrylamide in living organisms. By analyzing the position of the Carbon-13 isotope in the metabolites, scientists can gain insights into the breakdown pathways and potential detoxification mechanisms [].

  • Mass Spectrometry Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules. Acrylamide-1-13C has a distinct mass signature due to the presence of the heavier Carbon-13 isotope. This allows researchers to easily distinguish it from unlabeled acrylamide in complex biological samples using MS techniques []. This is particularly useful when studying acrylamide exposure or investigating its interaction with other molecules.

  • Internal Standard

    Acrylamide-1-13C can be used as an internal standard in quantitative MS experiments. An internal standard is a known amount of a compound added to a sample before analysis. By comparing the signal intensity of the analyte (acrylamide) to the internal standard (Acrylamide-1-13C), researchers can accurately determine the concentration of the analyte in the sample, compensating for variations in sample preparation or instrument performance [].

Acrylamide-1-13C is a stable isotopic variant of acrylamide, where the carbon atom at position one is labeled with the carbon-13 isotope. Its chemical formula is C₃H₅NO, and it is characterized by a vinyl group (C=C) connected to an amide functional group (C=O with NH₂). This compound is of significant interest in both industrial applications and biological research due to its reactivity and potential toxicity.

Typical of acrylamides, including:

  • Polymerization: Acrylamide readily undergoes free radical polymerization to form polyacrylamide, which is widely used in gel electrophoresis and water treatment processes. The polymerization is typically initiated using ammonium persulfate and tetramethylethylenediamine, leading to the formation of long-chain polymers .
  • Michael Addition: As a soft electrophile, acrylamide can react with nucleophiles such as glutathione via Michael addition. This reaction is crucial for understanding its cytotoxicity and biological interactions .
  • Hydrolysis: Under alkaline conditions, acrylamide can undergo hydrolysis, leading to the formation of acrylic acid. The reaction mechanism involves the nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide group .

Acrylamide-1-13C exhibits notable biological activity, primarily due to its electrophilic nature. It has been linked to:

  • Cytotoxicity: Acrylamides are known to induce oxidative stress in cells, leading to cytotoxic effects. This is largely attributed to their reactivity with cellular nucleophiles such as glutathione, resulting in the formation of conjugates that can disrupt cellular functions .
  • Potential Carcinogenicity: Acrylamide has been classified as a probable human carcinogen. Its metabolic activation leads to the formation of glycidamide, a more reactive compound that can interact with DNA and proteins, potentially causing mutations .

Acrylamide-1-13C can be synthesized through several methods:

  • Hydrolysis of Acrylonitrile: This method involves the hydrolysis of acrylonitrile under acidic or basic conditions, followed by purification steps to isolate acrylamide.
  • Ammonolysis of Acrylic Acid: Acrylic acid can be reacted with ammonia or an amine source under controlled conditions to yield acrylamide.
  • Carbon Isotope Labeling: The specific carbon isotope labeling (13C) can be introduced during synthetic procedures using labeled precursors or through isotopic exchange methods .

Acrylamide-1-13C has several applications:

  • Research Tool: Its isotopic labeling makes it valuable for studies involving metabolic pathways and reaction mechanisms in biological systems.
  • Polymer Production: It serves as a monomer in the production of polyacrylamide gels used in various laboratory techniques such as electrophoresis.
  • Environmental Analysis: Due to its potential toxicity, acrylamide is monitored in food products and environmental samples, making its isotopic variant useful for tracing studies .

Studies on acrylamide interactions reveal critical insights into its biological effects:

  • Reactivity with Glutathione: Research indicates that acrylamides react with glutathione at varying rates depending on their structure, influencing their cytotoxicity profiles .
  • DNA Interaction: While acrylamides show limited direct reactivity with DNA bases, metabolic activation leads to more reactive forms that can bind covalently to DNA, contributing to mutagenicity risks .

Similar Compounds

Acrylamide-1-13C shares structural similarities with other compounds in the acrylamide family. Below are some comparable compounds along with their unique characteristics:

Compound NameUnique Characteristics
N,N'-MethylenebisacrylamideUsed as a cross-linker in polyacrylamide gel production.
N,N-DiethylacrylamideExhibits lower reactivity compared to standard acrylamides.
N,N-DimethylacrylamideShows distinct solubility properties affecting polymerization.
MethacrylamideLess reactive than acrylamides due to steric hindrance from methyl groups.

Acrylamide-1-13C's uniqueness lies in its stable isotopic labeling, which allows for precise tracking in biochemical studies while retaining the reactive properties common to its structural relatives.

XLogP3

-0.7

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

(1-~13~C)Prop-2-enamide

Dates

Modify: 2023-08-16

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